

# **Application Notes and Protocols for the Laboratory Synthesis of MM3122**

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Compound of Interest		
Compound Name:	MM3122	
Cat. No.:	B10823764	Get Quote

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#### **Abstract**

MM3122 is a potent and selective small-molecule inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a host cell enzyme essential for the entry of SARS-CoV-2 and other respiratory viruses. By blocking the enzymatic activity of TMPRSS2, MM3122 prevents the proteolytic cleavage of the viral spike protein, a critical step for viral fusion with the host cell membrane. These application notes provide a comprehensive overview of MM3122, including its mechanism of action, and detailed protocols for its laboratory synthesis and characterization. The provided information is intended to facilitate further research and development of MM3122 as a potential broad-spectrum antiviral agent.

### Introduction

MM3122 is a ketobenzothiazole-based peptidomimetic that acts as a potent inhibitor of TMPRSS2. It was identified through rational structure-based drug design and has demonstrated significant antiviral activity against SARS-CoV-2 and MERS-CoV in preclinical studies. The compound exhibits excellent metabolic stability and a favorable safety profile in animal models, making it a promising candidate for clinical development.

Mechanism of Action:



The primary target of **MM3122** is the host cell surface protein TMPRSS2. Many viruses, including coronaviruses and influenza viruses, rely on TMPRSS2 to cleave and activate their surface glycoproteins, which is a prerequisite for viral entry into the host cell. **MM3122** binds to the active site of TMPRSS2, blocking its proteolytic activity. This inhibition of TMPRSS2 prevents the activation of the viral spike protein, thereby halting the fusion of the viral and cellular membranes and effectively stopping the infection at its earliest stage. Targeting a host protein like TMPRSS2 may also present a higher barrier to the development of viral resistance. [1][2][3]

#### **Data Presentation**

Table 1: In Vitro Activity of MM3122

Target/Assay	IC50/EC50	Cell Line	Virus	Reference
Recombinant full-length TMPRSS2	340 pM (IC50)	-	-	[1][2]
VSV-SARS-CoV- 2 chimeric virus entry	430 pM (EC50)	Calu-3	VSV-SARS-CoV- 2	[1][2]
SARS-CoV-2 induced cytopathic effects	74 nM (EC50)	Calu-3	SARS-CoV-2	[1][2]
MERS-CoV cell entry	870 pM (EC50)	Calu-3	MERS-CoV	[1][2]
Authentic SARS- CoV-2 replication	~10-20 nM (IC50)	Calu-3	SARS-CoV-2 (wt)	[4]

# Table 2: Pharmacokinetic Properties of MM3122 in Mice

Parameter	Value	Route of Administration	Species	Reference
Half-life (Plasma)	8.6 hours	Intraperitoneal	NSG mice	[5]
Half-life (Lung)	7.5 hours	Intraperitoneal	NSG mice	[5]



# Experimental Protocols General Synthesis of Ketobenzothiazole-Based Peptidomimetic Inhibitors

The synthesis of **MM3122** follows a general procedure for creating ketobenzothiazole-based peptidomimetic inhibitors. This process typically involves solid-phase peptide synthesis to build the desired amino acid sequence, followed by the coupling of the ketobenzothiazole "warhead" and subsequent deprotection.

#### Materials:

- Fmoc-protected amino acids
- Rink Amide resin
- DIPEA (N,N-Diisopropylethylamine)
- DCM (Dichloromethane)
- 20% Piperidine in DMF (N,N-Dimethylformamide)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- 20% HFIP (Hexafluoroisopropanol) in DCM
- DMP (Dess-Martin periodinane)
- TFA (Trifluoroacetic acid)
- TIPS (Triisopropylsilane)
- Water

#### Procedure:



- Resin Loading: The first Fmoc-protected amino acid is loaded onto the Rink Amide resin using DIPEA in DCM.
- Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF.
- Peptide Coupling: The subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain using HATU and DIPEA in DMF. Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
- Cleavage from Resin: The protected peptide is cleaved from the resin using 20% HFIP in DCM.
- Warhead Coupling: The ketobenzothiazole warhead is coupled to the N-terminus of the peptide using HATU and DIPEA in DMF.
- Oxidation: The secondary alcohol of the warhead is oxidized to the corresponding ketone using DMP in DCM.
- Final Deprotection: All remaining protecting groups are removed by treating the compound with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5).
- Purification: The final product is purified by reverse-phase HPLC.

Note: This is a generalized protocol. The specific amino acid sequence and N-terminal capping group for **MM3122** would be as described in the primary literature.

# **In Vitro TMPRSS2 Inhibition Assay**

This protocol describes a method to determine the inhibitory activity of **MM3122** against TMPRSS2 in a cellular context.

#### Materials:

- Vero E6 cells
- Plasmid encoding wild-type TMPRSS2



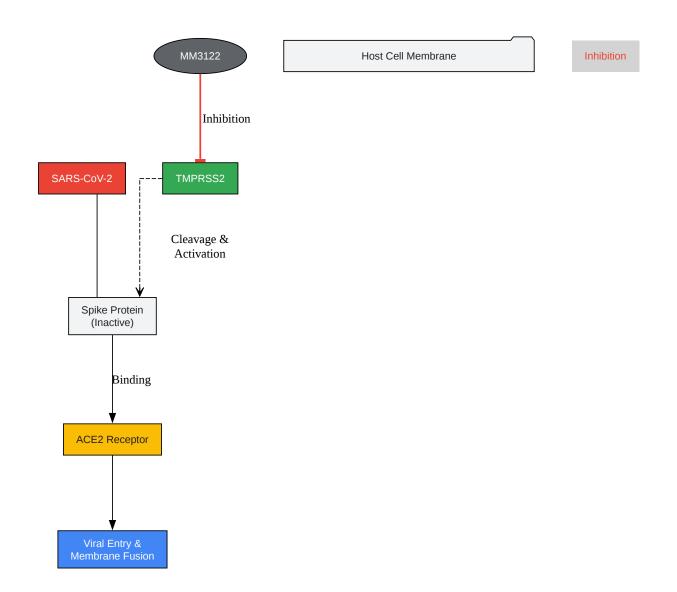
- Plasmid encoding inactive mutant TMPRSS2 (S441A)
- · Transfection reagent
- Fluorogenic TMPRSS2 substrate
- MM3122
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Fluorometer

#### Procedure:

- Cell Seeding: Seed Vero E6 cells in 96-well plates.
- Transfection: Transfect the cells with either the wild-type TMPRSS2 plasmid, the inactive mutant plasmid, or an empty vector (mock) and incubate for 24 hours.
- Compound Addition: Prepare serial dilutions of MM3122 in DMSO and add them to the appropriate wells. Include a vehicle control (DMSO only).
- Substrate Addition: Add the fluorogenic TMPRSS2 substrate to all wells.
- Incubation: Incubate the plates for an additional 24 hours.
- Fluorescence Reading: Measure the fluorescence intensity in each well using a fluorometer.
- Data Analysis: Subtract the fluorescence values of the mock-transfected cells from the
  values of the TMPRSS2-transfected cells. Calculate the percentage of residual TMPRSS2
  activity relative to the vehicle-treated cells. Determine the IC50 value by fitting the data to a
  dose-response curve using non-linear regression analysis.

# **Mandatory Visualizations**









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